![molecular formula C23H23N3O3S2 B2989714 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide CAS No. 877655-63-5](/img/structure/B2989714.png)
2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide
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Overview
Description
2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C23H23N3O3S2 and its molecular weight is 453.58. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
The compound 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide has several potential applications in scientific research due to its structural characteristics. Here’s a comprehensive analysis focusing on six unique applications:
Antibacterial and Antiviral Applications
Compounds with the thieno[3,2-d]pyrimidin scaffold have been shown to exhibit significant antibacterial and antiviral activities. The presence of a methoxyphenyl group could potentially enhance these properties, making this compound a candidate for developing new antibacterial and antiviral agents .
Anticancer Research
The thieno[3,2-d]pyrimidin moiety is known for its anticancer properties. The compound could be used in the synthesis of novel anticancer agents, especially considering its potential to interact with various biological targets due to its complex structure .
Enzyme Inhibition
This compound could serve as a scaffold for the development of enzyme inhibitors. Its structural complexity allows for the potential interaction with a wide range of enzymes, which could lead to the discovery of new therapeutic agents for diseases where enzyme regulation is crucial .
Anti-HIV Research
Thieno[3,2-d]pyrimidin derivatives have shown potential as anti-HIV agents. The specific structure of this compound, particularly the presence of the methoxyphenyl group, might contribute to the development of new drugs in the fight against HIV .
Green Chemistry
The synthesis of this compound involves green chemistry approaches, such as the use of deep eutectic solvents (DES) and microwave-induced synthesis. This not only makes the synthesis process more environmentally friendly but also opens up research into green chemistry applications of such compounds .
Antioxidant Properties
Compounds with a thioxopyrimidine structure have been associated with antioxidant properties. This compound could be explored for its potential to protect cells from oxidative stress, which is a factor in many diseases .
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of quinazolinones , which are known to interact with a variety of targets, including enzymes and receptors, and exhibit diverse biological activities .
Mode of Action
Quinazolinones, the class of compounds to which it belongs, are known to interact with their targets in a variety of ways, including enzyme inhibition .
Biochemical Pathways
Quinazolinones are known to affect a variety of biochemical pathways, depending on their structure and the specific targets they interact with .
Pharmacokinetics
The compound’s degree of lipophilicity, which refers to its affinity for a lipid environment, allows it to diffuse easily into cells .
Result of Action
Quinazolinones are known to exhibit a variety of biological activities, including antibacterial, antiviral, anticancer, enzyme inhibitory, anti-hiv, and other activities .
properties
IUPAC Name |
2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-29-18-9-5-8-17(14-18)26-22(28)21-19(11-13-30-21)25-23(26)31-15-20(27)24-12-10-16-6-3-2-4-7-16/h2-9,14H,10-13,15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJIGOWEGCFIFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide |
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